1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
Description
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidine is a pyrrolidine derivative featuring a 2-chlorophenoxyethyl substituent. The 2-chlorophenoxy group introduces steric and electronic effects that influence binding to biological targets, such as enzymes or receptors. The chloro substituent at the ortho position of the phenyl ring may enhance metabolic stability and target affinity compared to other halogenated derivatives .
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUUTWORMMWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-chlorophenoxy)ethyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-chlorophenoxy)ethyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Brominated derivatives (e.g., 4-bromo-2-chloro in ) have higher molecular weights and may exhibit altered pharmacokinetics, such as prolonged half-life but reduced solubility .
Market and Regulatory Considerations: Brominated analogs like 1-[2-(3-bromophenoxy)ethyl]pyrrolidine are commercially significant, with 2020–2025 market analyses forecasting growth in pharmaceutical and agrochemical sectors . Substituted pyrrolidines with alkyl/aryl groups (e.g., 1-(1-phenylcyclohexyl)pyrrolidine) are regulated under narcotics laws in some jurisdictions (), highlighting the importance of substituent choice for legal compliance .
Synthetic Accessibility :
- Compounds with simple halogen substituents (e.g., 2-chloro) are synthesized via nucleophilic substitution or coupling reactions (), while naphthofuran-containing derivatives () require multi-step protocols, increasing production complexity .
Physicochemical Properties
- Polarity and Solubility: Chloro and bromo substituents increase molecular polarity, enhancing water solubility compared to non-halogenated analogs. However, steric bulk (e.g., naphthofuran in ) counteracts this effect .
- Thermal Stability : Melting points for halogenated pyrrolidines (e.g., 167–170°C for 1-(2-chloroethyl)pyrrolidine hydrochloride in ) suggest moderate stability, suitable for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
